molecular formula C25H28N2O10 B14775912 Thalidomide-propargyl-O-PEG3-C2-acid

Thalidomide-propargyl-O-PEG3-C2-acid

Cat. No.: B14775912
M. Wt: 516.5 g/mol
InChI Key: LQCBVVHRWBHYCJ-UHFFFAOYSA-N
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Description

Thalidomide-propargyl-O-PEG3-C2-acid is a synthetic compound that combines the properties of thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for click chemistry reactions, facilitating the conjugation of the compound to other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-propargyl-O-PEG3-C2-acid involves several steps:

    Thalidomide Activation: Thalidomide is first activated by introducing a reactive group, such as an amine or hydroxyl group.

    PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker, typically through an amide or ester bond formation. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Propargyl Group Introduction: The PEGylated thalidomide is further reacted with a propargyl-containing reagent, such as propargyl bromide, under basic conditions to introduce the propargyl group.

    Final Acidification: The final compound is obtained by acidifying the reaction mixture to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.

    Purification: The compound is purified using techniques such as column chromatography or recrystallization.

    Quality Control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-propargyl-O-PEG3-C2-acid undergoes various chemical reactions, including:

    Click Chemistry: The propargyl group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the conjugation of the compound to azide-containing molecules.

    Amide Bond Formation: The compound can form stable amide bonds with other molecules, making it useful in bioconjugation.

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of the propargyl group with azides.

    Coupling Reagents: Such as DCC or EDC, used in the attachment of the PEG linker to thalidomide.

Major Products

    PROTAC Molecules: The primary products formed from reactions involving this compound are PROTAC molecules, which are used for targeted protein degradation.

Scientific Research Applications

Thalidomide-propargyl-O-PEG3-C2-acid has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of PROTACs and other bioconjugates.

    Biology: Employed in studies involving targeted protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.

    Industry: Utilized in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

The mechanism of action of Thalidomide-propargyl-O-PEG3-C2-acid involves:

    Targeted Protein Degradation: The compound is used in PROTAC technology to recruit E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

    Molecular Targets: The primary molecular target is the cereblon protein, which is a component of the E3 ubiquitin ligase complex.

    Pathways Involved: The ubiquitin-proteasome pathway is the main pathway involved in the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide-O-amido-PEG4-propargyl: Similar in structure but with a different PEG linker length.

    Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: Contains a terminal amine group instead of a propargyl group.

Uniqueness

    Propargyl Group: The presence of the propargyl group allows for unique click chemistry applications.

    PEG Linker: The PEG3 linker enhances solubility and bioavailability compared to other linkers.

Properties

Molecular Formula

C25H28N2O10

Molecular Weight

516.5 g/mol

IUPAC Name

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H28N2O10/c28-20-7-6-19(23(31)26-20)27-24(32)18-5-1-3-17(22(18)25(27)33)4-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(29)30/h1,3,5,19H,6-16H2,(H,29,30)(H,26,28,31)

InChI Key

LQCBVVHRWBHYCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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